Dimethyl sulfide
Description
Dimethyl sulfide is a methyl sulfide in which the sulfur atom is substituted by two methyl groups. It is produced naturally by some marine algae. It has a role as a bacterial xenobiotic metabolite, a marine metabolite, an EC 3.5.1.4 (amidase) inhibitor, an algal metabolite and an Escherichia coli metabolite.
Dimethyl sulfide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
dimethyl sulfide is a natural product found in Coffea arabica, Monostroma nitidum, and other organisms with data available.
Dimethyl sulfide is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
methylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S/c1-3-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMFVYPAHWMCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S, Array, CH3SCH3 | |
| Record name | DIMETHYL SULFIDE | |
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| Record name | DIMETHYLSULPHIDE | |
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| Record name | dimethyl sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethyl_sulfide | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9026398 | |
| Record name | Dimethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026398 | |
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Molecular Weight |
62.14 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl sulfide appears as a clear colorless to straw colored liquid with a disagreeable odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a very unpleasant odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with unpleasant odour of wild radish, cabbage, A clear colorless to straw colored liquid with a disagreeable odor. | |
| Record name | DIMETHYL SULFIDE | |
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| Record name | Methane, 1,1'-thiobis- | |
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| Record name | Methyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
99 °F at 760 mmHg (USCG, 1999), 37 °C, 37.3 °C, 37.30 °C. @ 760.00 mm Hg, 99 °F | |
| Record name | DIMETHYL SULFIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
-36 °F (USCG, 1999), -48 °C (closed cup), -49 °C, -36 °F | |
| Record name | DIMETHYL SULFIDE | |
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| Record name | Dimethyl sulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |
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| Record name | DIMETHYLSULPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |
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| Record name | DIMETHYL SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in alcohol, ether; soluble in water at concentrations below 300 mM, Slightly soluble in water; soluble in ethanol, ethyl ether, In water, 2.2X10+4 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water: none, insoluble in water; soluble in ethyl alcohol and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Dimethyl sulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |
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| Record name | Dimethylsulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIMETHYLSULPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Methyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/537/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8483 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.840-0.850, 0.85 | |
| Record name | DIMETHYL SULFIDE | |
| Source | CAMEO Chemicals | |
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| Record name | Dimethyl sulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |
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| Record name | DIMETHYLSULPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Methyl sulfide | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/537/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.14 (Air = 1), Relative vapor density (air = 1): 2.1 | |
| Record name | Dimethyl sulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
502.0 [mmHg], 502 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
| Record name | Dimethyl sulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Impurities |
Gas chromatographic analysis showed that dimethyl sulfide contained 710 ppm dimethyl disulfide, 355 ppm carbon disulfide, butyl ethyl sulfide, and 95 ppm allyl sulfide as impurities. | |
| Record name | Dimethyl sulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, volatile liquid | |
CAS No. |
75-18-3, 31533-72-9 | |
| Record name | DIMETHYL SULFIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methylthiomethyl radical | |
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| Record name | Methane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dimethyl sulfide | |
| Source | EPA DSSTox | |
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| Record name | Dimethyl sulphide | |
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| Record name | METHYL SULFIDE | |
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Melting Point |
-144 °F (USCG, 1999), -98.24 °C, -98.3 °C, -98 °C, -144 °F | |
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Foundational & Exploratory
Technical Guide: Chemical Reactivity and Stability of Dimethyl Sulfide (DMS)
The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and safety-critical handling procedures.
Executive Summary
Dimethyl sulfide (DMS) is a cornerstone organosulfur compound in organic synthesis, distinguished by its high nucleophilicity, distinct redox profile, and utility as a "soft" ligand.[1] While often maligned for its olfactory potency (odor threshold < 1 ppb), DMS is indispensable as a reductant in ozonolysis workups and as a carrier for borane (BH₃·DMS). In drug development, it frequently appears as a stoichiometric byproduct in Swern oxidations, necessitating rigorous abatement strategies.[1] This guide delineates the physicochemical boundaries of DMS, providing self-validating protocols for its use and neutralization.
Fundamental Chemical Architecture
DMS is the simplest thioether.[2] Its reactivity is governed by the two lone pairs on the central sulfur atom, which occupy higher energy orbitals (3p) compared to oxygen analogues, rendering sulfur softer, more polarizable, and more nucleophilic.[1]
Table 1: Physicochemical Property Matrix
| Property | Value | Critical Implication for Processing |
| Formula | (CH₃)₂S | Molecular Weight: 62.13 g/mol |
| Boiling Point | 37.3 °C | Extremely volatile; requires efficient reflux condensers (e.g., dry ice/acetone) to prevent loss.[1][2][3] |
| Flash Point | -38 °C (Closed Cup) | High Fire Risk. Use spark-proof equipment. Ground all transfer lines.[1] |
| Density | 0.846 g/mL | Less dense than water; forms the upper layer in aqueous extractions unless chlorinated solvents are used. |
| Odor Threshold | ~0.001 ppm (ppb range) | Olfactory fatigue occurs rapidly. Do not rely on smell for leak detection. |
| Autoignition | 205 °C | Stable under standard distillation, but susceptible to thermal oxidation. |
Reactivity Profile & Mechanistic Pathways[1]
The Nucleophilic Axis (Alkylation)
Sulfur’s high polarizability makes DMS a potent nucleophile in
-
Reaction: $ (CH_3)_2S + R-X \rightarrow [(CH_3)_2S^+-R]X^- $
-
Utility: Trimethylsulfonium iodide (formed with MeI) is a methylating agent and a precursor for sulfur ylides (Corey-Chaykovsky reaction).[1]
The Redox Axis (Oxidation)
DMS acts as a selective reducing agent (oxygen acceptor).
-
Ozonolysis Workup: DMS reduces the explosive ozonide intermediate (1,2,4-trioxolane) to carbonyls (aldehydes/ketones) while being oxidized to Dimethyl Sulfoxide (DMSO).[1][2]
-
Swern Oxidation Byproduct: In the Swern oxidation, DMSO acts as the oxidant.[4][6] The oxygen is transferred to the alcohol, and DMSO is reduced to DMS.[7] The evolution of DMS is the thermodynamic driving force of the final elimination step.
Ligand Behavior (Coordination)
DMS is a "soft" Lewis base.[1][2] It stabilizes electron-deficient species like Borane (
-
BH₃·DMS Complex: A liquid reagent that is safer and more concentrated than
. The DMS ligand is labile, readily dissociating to allow hydroboration.
Visualization of Reactivity
The following diagram illustrates the central role of DMS in oxidation states and coordination chemistry.
Figure 1: The reactivity landscape of DMS, highlighting its dual role as a nucleophile (alkylation) and a reductant (oxidation to DMSO).[1]
Experimental Protocols (Self-Validating)
Protocol A: Reductive Quench of Ozonolysis
Context: Converting an alkene to an aldehyde. Safety: Ozonides are potentially explosive. Temperature control is paramount.
-
Ozonolysis: Perform ozonolysis in MeOH/DCM at -78 °C until a blue color persists (indicating excess ozone).[1]
-
Purge: Bubble
through the solution for 15 mins to remove excess (blue color fades). -
DMS Addition: Add DMS (3.0 equivalents relative to alkene).
-
Why 3.0 equiv? Stoichiometry requires 1.0, but excess ensures rapid quenching and accounts for evaporative loss of volatile DMS.
-
-
Controlled Warm-up: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Self-Validation Check: Monitor the internal temperature. A sharp exotherm at -40 °C to -10 °C indicates active reduction of the ozonide. If no exotherm is observed, the ozonide may still be intact (danger).[1]
-
-
Workup: Concentrate the solvent. The residue contains the product and DMSO.
Protocol B: Oxidative Scrubbing (Odor Abatement)
Context: Neutralizing DMS vapors from Swern oxidations or reagent venting.[1] Chemistry: $ (CH_3)_2S + 4NaOCl \rightarrow (CH_3)_2SO_2 + 4NaCl $ (Complete oxidation to sulfone).[1]
-
Scrubber Setup: Connect the reaction vessel vent to a series of two gas washing bottles (traps).
-
Trap 1 (Empty): Acts as a suck-back trap.[1]
-
Trap 2 (Oxidant): Contains 10-15% Sodium Hypochlorite (Bleach) + 1M NaOH.
-
-
Operation:
-
Maintain active stirring in Trap 2 to maximize gas-liquid contact.
-
Why NaOH? Hypochlorite solutions can release
gas if acidified. NaOH stabilizes the bleach and ensures the scrubber remains basic.
-
-
Validation (End-Point):
-
Starch-Iodide Test: Dip a starch-iodide paper into the scrubber solution.[1] It must turn black/blue instantly, confirming excess oxidant is present. If it remains white, the bleach is consumed, and DMS is escaping. Add more bleach immediately.
-
Stability & Storage
Thermal Stability
DMS is thermally stable up to its autoignition temperature (205 °C) in the absence of oxidizers. However, due to its low boiling point (37 °C), "instability" in a lab context usually refers to evaporative loss .
-
Storage: Store in a flammables cabinet at < 20 °C. Caps must be Parafilm-sealed to prevent creeping vapors.
Chemical Incompatibility[1]
-
Oxidizers: Incompatible with conc.
, , and permanganates (risk of vigorous explosion).[1] -
Acids: Compatible with dilute acids, but strong Lewis acids may coordinate to the sulfur.[1]
Mechanism Visualization: Swern Oxidation
This diagram details the generation of DMS during the critical breakdown of the alkoxysulfonium ylide.
Figure 2: The Swern Oxidation pathway.[1] Note the final step where the C-H bond abstraction collapses the intermediate to release the carbonyl product and Dimethyl Sulfide.
References
-
National Institute of Standards and Technology (NIST). Dimethyl Sulfide - Thermochemical Data. NIST Chemistry WebBook. [Link][1]
-
Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][6] A preparative, steric and mechanistic study. Tetrahedron, 1978.[1] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1068, Dimethyl sulfide. PubChem.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for Dimethyl Sulfide.[Link][1]
-
Brown, H. C.; Ravindran, N. Borane-Dimethyl Sulfide.[1] A Convenient Reagent for the Hydroboration of Alkenes. J. Org.[1] Chem, 1977.[1] [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfide (CAS 75-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Video: Preparation and Reactions of Sulfides [jove.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
"natural sources and biosynthesis of dimethyl sulfide in marine algae"
Technical Monograph: Natural Sources and Biosynthesis of Dimethyl Sulfide (DMS) in Marine Algae
Executive Summary
Dimethyl sulfide (DMS) is the primary biogenic sulfur compound emitted from the oceans, acting as a critical link in the global sulfur cycle and climate regulation.[1][2] However, for the pharmaceutical and biotechnology sectors, the value of DMS lies in its precursor, dimethylsulfoniopropionate (DMSP) . DMSP is a zwitterionic metabolite produced by marine algae with potent osmoprotective and antioxidant properties.
This guide moves beyond basic ecology to dissect the biosynthetic machinery (the transamination pathway), the enzymatic cleavage mechanisms (DMSP lyases), and the analytical protocols required to quantify these compounds with pharmaceutical-grade precision. We also explore the translational potential of DMSP analogues in oxidative stress therapeutics.
Part 1: The Biogeochemical & Physiological Context[2]
Marine algae do not produce DMSP simply to release DMS; they produce it as a survival mechanism. Understanding this causality is essential for optimizing extraction or synthesis.
-
Osmoprotection: DMSP functions as a compatible solute, maintaining intracellular turgor pressure in high-salinity environments without inhibiting metabolic enzymes.
-
The Antioxidant Cascade: In drug development models, DMSP and its breakdown products (DMS, DMSO, acrylate) have been shown to scavenge hydroxyl radicals and reactive oxygen species (ROS) more effectively than glutathione in certain contexts. This "cascade" effectively dissipates excess solar energy and oxidative stress.
Key Insight: High-light and nutrient-limited (nitrogen/iron) conditions upregulate DMSP synthase expression. To maximize yield in algal photobioreactors, stress induction via UV exposure or nutrient starvation is a validated process control strategy.
Part 2: The Biosynthetic Engine (The Transamination Pathway)[3]
While bacteria utilize a methylation pathway, the primary route in eukaryotic marine algae (e.g., Emiliania huxleyi, Phaeocystis, and Dinoflagellates) is the Transamination Pathway .[3]
The Pathway Mechanics
The synthesis begins with the amino acid Methionine (Met) .[4][5][6] The rate-limiting step in eukaryotes was elusive for decades until the identification of the DSYB enzyme (an S-adenosylmethionine-dependent methyltransferase).
-
Transamination: Methionine is converted to 4-methylthio-2-oxobutyrate (MTOB) by an aminotransferase.[4]
-
Reduction: MTOB is reduced to 4-methylthio-2-hydroxybutyrate (MTHB) by an NADPH-dependent reductase.
-
Methylation (The Commitment Step): DSYB methylates MTHB to form 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB).
-
Decarboxylation/Oxidation: DMSHB is converted to DMSP.
Visualizing the Pathway
The following diagram details the flow from Methionine to DMS, highlighting the critical enzymatic "switches."
Figure 1: The Transamination Pathway in Marine Algae.[4][7] Note the critical role of DSYB as the committing methyltransferase and Alma1 as the cleavage enzyme.
Part 3: Enzymatic Cleavage (The "Switch")
DMSP is stable until cleaved by DMSP lyases . In marine algae, the primary lyase identified is Alma1 .[8]
-
Mechanism: Alma1 cleaves DMSP into volatile DMS and Acrylate.
-
Trigger: This reaction is often triggered by physical damage (grazing) or oxidative stress.
-
Bacterial Role: It is crucial to note that in non-axenic cultures, surface bacteria (Roseobacter clade) possessing Ddd gene family lyases (e.g., DddP, DddQ) contribute significantly to DMS production.
Table 1: Comparative Kinetics of DMSP Lyases
| Enzyme | Source Organism | Gene Family | Substrate Specificity | Km (mM) | Notes |
| Alma1 | Emiliania huxleyi | Aspartate Racemase | High | 1.6 - 2.3 | Primary algal lyase; tetrameric structure. |
| DddP | Roseobacter spp. | M24 Peptidase | High | 1.5 - 14 | Bacterial; requires metal cofactor. |
| DddD | Marinomonas | CoA-Transferase | Specific | ~0.5 | Produces 3-hydroxypropionate, not acrylate. |
Part 4: Analytical Protocol (SOP)
Objective: Quantification of Total DMSP (DMSPt) via Headspace Gas Chromatography (GC). Principle: DMSP is non-volatile. It must be quantitatively hydrolyzed to DMS using strong base (NaOH). The evolved DMS is then measured via GC with Flame Photometric Detection (FPD) or Sulfur Chemiluminescence Detection (SCD).
Workflow Diagram
Figure 2: Standard Operating Procedure for Indirect DMSP Quantification via Alkaline Hydrolysis.
Step-by-Step Methodology
-
Sampling: Collect algal culture. For Total DMSP (DMSPt) , use unfiltered whole water. For Particulate DMSP (DMSPp) , gravity filter through a Whatman GF/F filter (0.7 µm).
-
Expert Note: Avoid vacuum filtration if possible, as cell lysis can release dissolved DMSP (DMSPd), skewing results.
-
-
Hydrolysis: Place the filter or aliquot (e.g., 2 mL) into a gas-tight crimp-seal vial. Add 1-2 pellets of NaOH or 0.5 mL of 10M NaOH.
-
Target: pH > 12 is required for stoichiometric 1:1 conversion of DMSP to DMS.
-
-
Equilibration: Seal immediately with PTFE-lined silicone septa. Incubate in the dark at 4°C for >24 hours.
-
Validation: Cold incubation prevents bacterial degradation of the evolved DMS.
-
-
Quantification:
-
Inject headspace gas into a GC equipped with a Chromosil 330 or equivalent sulfur-specific column.
-
Detector: FPD is standard; SCD offers higher sensitivity and equimolar response.
-
Calibration: Use DMSP-Cl standards hydrolyzed under identical conditions.
-
Internal Standard: Deuterated DMS (d6-DMS) is recommended for mass spectrometry applications to account for matrix effects.
-
Part 5: Industrial & Pharmaceutical Horizons
The study of DMSP biosynthesis is transitioning from ecology to biotechnology.
-
Drug Discovery Scaffolds: The zwitterionic nature of DMSP makes it a unique scaffold for designing drugs that must cross the blood-brain barrier while managing oxidative stress.
-
Cryopreservation: DMSP is being investigated as a non-toxic alternative to DMSO for cryopreserving stem cells and tissues, leveraging its natural cryoprotective role in polar algae.
-
Metabolic Engineering: By introducing the DSYB gene into non-marine plants or bacteria, researchers aim to create stress-tolerant crops or fermentation strains that produce high-value sulfur compounds.
References
-
Curson, A. R. J., et al. (2011). "Catabolism of dimethylsulfoniopropionate: microorganisms, enzymes and genes." Nature Reviews Microbiology. Link
-
Curson, A. R. J., et al. (2018).[8] "DSYB catalyses the key step of dimethylsulfoniopropionate biosynthesis in many phytoplankton." Nature Microbiology. Link
-
Sunda, W., et al. (2002).[1][3][8] "An antioxidant function for DMSP and DMS in marine algae."[9][10] Nature.[5][11] Link[5][11]
-
Alcolombri, U., et al. (2015). "Identification of the algal dimethyl sulfide-releasing enzyme: A missing link in the marine sulfur cycle." Science. Link
-
Kiene, R. P., & Slezak, D. (2006). "Low dissolved DMSP concentrations in seawater revealed by small-volume gravity filtration and acidification." Limnology and Oceanography: Methods. Link
Sources
- 1. Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases dimethyl sulfide and acryloyl-CoA | eLife [elifesciences.org]
- 3. Frontiers | Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria [frontiersin.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Mechanistic insights into the dimethylsulfoniopropionate synthesis enzyme BurB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethylsulfoniopropionate Biosynthesis in Spartina alterniflora : Evidence That S-Methylmethionine and Dimethylsulfoniopropylamine Are Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into oceanic dimethylsulfoniopropionate biosynthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases dimethyl sulfide and acryloyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. connectsci.au [connectsci.au]
- 11. journals.plos.org [journals.plos.org]
The Terrestrial Sulfur Cycle's Volatile Emissary: A Technical Guide to the Role of Dimethyl Sulfide in Land-Based Ecosystems
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Dimethyl sulfide (DMS), a volatile organosulfur compound, has long been recognized as a key player in the global sulfur cycle, primarily for its significant emissions from marine environments and its subsequent influence on atmospheric chemistry and climate regulation. However, the role of DMS in terrestrial ecosystems, though less pronounced in global flux estimates, is a critical and complex component of local and regional biogeochemical processes. This technical guide provides a comprehensive overview of the production, consumption, and multifaceted roles of dimethyl sulfide in terrestrial environments. We will delve into the microbial pathways governing its formation and degradation, the flux dynamics from various terrestrial sources, its potential as a signaling molecule, and the analytical methodologies required for its precise quantification. This document is intended to serve as a foundational resource for researchers seeking to understand and investigate the intricate functions of DMS in the terrestrial biosphere.
Introduction: Beyond the Oceans - DMS on Land
While the vast oceanic production of dimethyl sulfide (DMS) rightfully dominates discussions of its global impact, terrestrial ecosystems contribute a significant, albeit smaller, portion of this volatile sulfur compound to the atmosphere.[1] The terrestrial DMS cycle is characterized by a complex interplay of microbial, plant, and soil processes that are highly sensitive to environmental conditions. Understanding these terrestrial dynamics is crucial for a complete picture of the global sulfur cycle and for assessing the ecological health and functioning of land-based environments.
This guide will navigate the reader through the core aspects of terrestrial DMS science, from the molecular mechanisms of its biogenesis to its broader ecological implications. We will explore the causality behind the prevalence of certain DMS production pathways in specific environments and provide insights into the experimental choices necessary for robust scientific inquiry.
The Biogeochemistry of Terrestrial DMS: A Tale of Production and Consumption
The concentration and flux of DMS in any given terrestrial ecosystem are governed by the delicate balance between its production and consumption by microbial communities. These processes are influenced by a myriad of factors including soil type, moisture, temperature, and the availability of precursor compounds.
Microbial Production of Dimethyl Sulfide
In terrestrial systems, DMS is primarily of biological origin.[2] Several key microbial pathways contribute to its formation:
-
Degradation of Dimethylsulfoniopropionate (DMSP): While DMSP is most famously produced by marine phytoplankton, some terrestrial and salt-marsh plants, such as Spartina alterniflora, and various soil bacteria can also synthesize this precursor.[3] The enzymatic cleavage of DMSP by DMSP lyases is a direct route to DMS production.[2][3] A variety of DMSP lyase enzymes have been identified in bacteria, highlighting a diversity of mechanisms for this process.[4]
-
Metabolism of Methionine and other Sulfur-Containing Amino Acids: The degradation of sulfur-containing amino acids by soil microorganisms is another significant source of DMS.[3] This pathway is particularly important in environments rich in organic matter.
-
Reduction of Dimethyl Sulfoxide (DMSO): DMSO, which can be present in soils from atmospheric deposition or the oxidation of DMS, can be reduced back to DMS by anaerobic bacteria using it as an electron acceptor.[3]
-
Methylation of Methanethiol (MeSH) and Hydrogen Sulfide (H₂S): Recent discoveries have highlighted the importance of MeSH and H₂S methylation as a DMSP-independent pathway for DMS production.[5] The enzyme MddA has been identified as a key player in this process, particularly in terrestrial and sediment environments.[5]
Microbial Consumption of Dimethyl Sulfide
Soil microorganisms are also the primary sink for terrestrial DMS. Several metabolic pathways for DMS consumption have been identified:
-
Oxidation to Dimethyl Sulfoxide (DMSO): Aerobic bacteria can oxidize DMS to DMSO using enzymes such as DMS monooxygenase.[6] This is a common fate for DMS in oxic soil layers.
-
Assimilation as a Carbon or Sulfur Source: Some soil microbes can utilize DMS as a source of carbon and/or sulfur for growth.[6] The assimilation of DMS often proceeds through its oxidation to formaldehyde and methanethiol.[6]
-
Anaerobic Degradation: In anoxic environments, DMS can be degraded by various microorganisms, including methanogens and sulfate-reducing bacteria.[7]
DMS Flux from Terrestrial Ecosystems: Sources and Influencing Factors
The net flux of DMS from the land surface to the atmosphere is the result of the dynamic balance between its production and consumption. Various terrestrial ecosystems act as sources of DMS, with emission rates being highly variable in space and time.
Major Terrestrial Sources of DMS
-
Soils: Soils are a major source of terrestrial DMS, with emissions varying depending on soil type, organic matter content, microbial community composition, and environmental conditions.[8]
-
Vegetation: Many plant species have been shown to emit DMS directly from their leaves.[8][9] These emissions are often influenced by light and temperature.
-
Wetlands and Peatlands: These environments, characterized by water-saturated soils and high organic matter content, can be significant sources of DMS, particularly under anoxic conditions.[9][10]
-
Forests: Forest ecosystems, encompassing both soil and vegetation sources, contribute to terrestrial DMS emissions. For instance, studies in the Amazon rainforest have observed elevated DMS mixing ratios within and above the canopy, indicating a net ecosystem source.[8]
Environmental Factors Influencing DMS Flux
| Environmental Factor | Influence on DMS Flux | Mechanism |
| Temperature | Generally, a positive correlation with DMS emissions. | Increased microbial activity (both production and consumption), increased volatility of DMS. |
| Soil Moisture | Complex relationship; often a peak in emissions at intermediate moisture levels. | Influences microbial activity and the diffusion of gases through the soil matrix. |
| Organic Matter Content | Higher organic matter can lead to higher DMS production. | Provides precursors for DMS production (e.g., sulfur-containing amino acids). |
| pH | Can influence microbial community structure and enzyme activity. | Different microbial groups involved in DMS cycling have different optimal pH ranges. |
| Light | Can stimulate DMS emissions from some plant species. | Potentially linked to photosynthetic activity and the production of precursor compounds. |
The Ecological Roles of Terrestrial DMS: Beyond the Sulfur Cycle
While its role in the sulfur cycle is paramount, emerging research suggests that DMS may also function as a signaling molecule, or infochemical, in terrestrial ecosystems, similar to its well-established role in marine environments.[11][12]
Potential as an Infochemical
In the marine realm, DMS is a known foraging cue for seabirds, indicating areas of high productivity.[11][13] While less studied on land, it is plausible that terrestrial DMS emissions could play a role in plant-insect interactions.[14][15] For example, herbivore-induced plant volatiles are a critical component of plant defense, attracting predators and parasitoids of the herbivores.[16][17] Given its volatility and biological origin, DMS could potentially be a component of these complex chemical signals. Further research is needed to elucidate the specific role, if any, of DMS as an infochemical in terrestrial food webs.
Methodologies for the Study of Terrestrial DMS
Accurate quantification of DMS in various terrestrial matrices is essential for understanding its role in these ecosystems. The volatile nature and low concentrations of DMS present analytical challenges.
Sample Collection and Preparation
-
Soil Samples: Soil cores should be collected and processed with minimal disturbance. For DMS analysis, subsamples are often incubated in sealed vials to allow for headspace accumulation.
-
Plant Tissues: Plant leaves or other tissues should be collected and immediately processed or flash-frozen to prevent enzymatic activity that could alter DMS concentrations. Tissues can be homogenized in a suitable buffer before analysis.[18]
-
Air Samples: Air samples can be collected in specialized canisters or by drawing air through adsorbent tubes (e.g., charcoal tubes) to trap volatile compounds.[19]
Analytical Techniques
Gas chromatography (GC) is the most common technique for the analysis of DMS.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): This is a robust and widely used method for the detection of sulfur compounds.[20][21] The FPD is highly selective for sulfur, providing excellent sensitivity.
-
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC: HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile compounds from a sample's headspace before injection into the GC.[21][22] This method enhances sensitivity and is suitable for a variety of sample matrices.
Experimental Protocol: Quantification of DMS in Soil using HS-SPME-GC-FPD
This protocol provides a general framework for the analysis of DMS in soil samples. Optimization will be required based on soil type and instrumentation.
-
Sample Preparation:
-
Place a known weight of fresh soil (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).
-
Add a saturated salt solution (e.g., NaCl) to increase the partitioning of DMS into the headspace.
-
Seal the vial immediately with a PTFE/silicone septum.
-
-
Headspace Equilibration:
-
Incubate the vial at a constant temperature (e.g., 40-60°C) for a set period (e.g., 30 minutes) to allow for equilibrium between the soil and headspace. Gentle agitation can facilitate this process.
-
-
SPME Extraction:
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.
-
-
GC-FPD Analysis:
-
Desorb the trapped compounds from the SPME fiber in the heated injection port of the GC.
-
Separate the compounds on a suitable capillary column (e.g., a column designed for volatile sulfur compounds).
-
Detect DMS using a flame photometric detector operating in sulfur mode.
-
-
Quantification:
-
Prepare a calibration curve using standards of known DMS concentrations.
-
Calculate the concentration of DMS in the soil sample based on the peak area and the calibration curve.
-
Future Research Directions
The study of DMS in terrestrial ecosystems is a burgeoning field with many unanswered questions. Future research should focus on:
-
Elucidating Novel Microbial Pathways: Further investigation into the diversity and regulation of enzymes involved in DMS metabolism in different soil types and under various environmental conditions.
-
Quantifying Fluxes from Underrepresented Ecosystems: More extensive measurements of DMS fluxes from a wider range of terrestrial ecosystems are needed to improve regional and global models.
-
Investigating the Infochemical Role of DMS: Targeted studies are required to determine if and how DMS functions as a signaling molecule in terrestrial plant-insect and other ecological interactions.
-
Impact of Climate Change: Understanding how changing temperature and precipitation patterns will affect terrestrial DMS production and consumption is critical for predicting future atmospheric composition.
Conclusion
Dimethyl sulfide in terrestrial ecosystems is a dynamic and multifaceted component of the global sulfur cycle. Its production and consumption are tightly controlled by microbial communities and influenced by a host of environmental factors. While its contribution to global atmospheric sulfur is less than that of the oceans, its role in local and regional biogeochemistry and its potential as an ecological signaling molecule underscore the importance of continued research in this area. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge necessary to further unravel the complexities of the terrestrial DMS cycle.
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The Solubility of Dimethyl Sulfide in Organic Solvents: A Comprehensive Technical Guide for Researchers
Introduction: The Significance of Dimethyl Sulfide in Scientific Research
Dimethyl sulfide (DMS), a simple organosulfur compound with the formula (CH₃)₂S, is a volatile and colorless liquid recognized for its characteristic odor often associated with cooked vegetables like corn and cabbage.[1] Beyond its role as a flavor component, DMS is a crucial molecule in various scientific and industrial fields. In the pharmaceutical and drug development sectors, understanding the solubility of DMS in a wide array of organic solvents is paramount. It serves as a versatile reagent and its solubility characteristics directly influence reaction kinetics, purification processes, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility of dimethyl sulfide in various organic solvents, the underlying principles governing these interactions, and detailed experimental protocols for accurate solubility determination.
Theoretical Framework: Intermolecular Forces Governing DMS Solubility
The solubility of dimethyl sulfide in organic solvents is dictated by the principle of "like dissolves like," which is fundamentally governed by the nature and magnitude of intermolecular forces between the solute (DMS) and the solvent molecules.[2] The key intermolecular forces at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
Dimethyl sulfide is a polar molecule due to the difference in electronegativity between the sulfur and carbon atoms and its bent molecular geometry, resulting in a net dipole moment.[3][4] This permanent dipole allows DMS to engage in dipole-dipole interactions with other polar molecules.[4]
-
London Dispersion Forces: These are the weakest intermolecular forces and arise from temporary, induced dipoles in molecules.[5][6] They are present in all molecules, but are the dominant force of attraction between nonpolar molecules.[5] The strength of London dispersion forces increases with the size and surface area of the molecule.[7][8]
-
Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles.[4][9] The positive end of one molecule is attracted to the negative end of another, leading to a stronger intermolecular attraction than London dispersion forces alone.[9]
-
Hydrogen Bonding: This is a special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom, namely nitrogen, oxygen, or fluorine.[10][11] While DMS itself cannot act as a hydrogen bond donor, the lone pairs of electrons on the sulfur atom can act as a weak hydrogen bond acceptor.[12][13]
The interplay of these forces determines the extent to which DMS will dissolve in a particular organic solvent.
Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have significant dipole moments.[14][15] DMS can act as a hydrogen bond acceptor with the hydroxyl group of alcohols, and also participate in dipole-dipole interactions.[12] This leads to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents have large dipole moments but do not have a hydrogen atom bonded to a highly electronegative atom, and therefore cannot act as hydrogen bond donors.[10][16] The primary interaction between DMS and these solvents is the strong dipole-dipole attraction, resulting in high solubility.[10]
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the dominant intermolecular forces are London dispersion forces.[5] As DMS is a relatively small molecule, its interactions with nonpolar solvents are weaker compared to those with polar solvents. However, it still exhibits appreciable solubility due to the presence of London dispersion forces.
Quantitative Solubility Data
The following table summarizes the solubility of dimethyl sulfide in a range of common organic solvents.
| Solvent | Chemical Class | Solubility (g/L) |
| Tetrahydrofuran (THF) | Ether | 648.91 |
| Cyclopentanone | Ketone | 499.36 |
| gamma-Butyrolactone | Lactone | 383.05 |
| 1,4-Dioxane | Ether | 347.58 |
| Cyclopentyl methyl ether | Ether | 340.46 |
| Acetone | Ketone | 332.93 |
| Ethanol | Alcohol (Protic) | 329.58 |
| n-Butanol | Alcohol (Protic) | 276.92 |
| Pyridine | Heterocycle | 272.05 |
| n-Propanol | Alcohol (Protic) | 280.45 |
| Furfural | Aldehyde | 269.62 |
| Isopropanol | Alcohol (Protic) | 256.28 |
| 2-Butanone | Ketone | 245.45 |
| 1-Methoxy-2-propanol | Ether/Alcohol | 246.2 |
| Dimethylformamide (DMF) | Amide (Aprotic) | 239.37 |
| Diethylene glycol | Ether/Alcohol | 213.65 |
| 2-Pentanone | Ketone | 209.59 |
| Isobutanol | Alcohol (Protic) | 190.42 |
| 3-Pentanone | Ketone | 181.32 |
| Ethyl acetate | Ester | 168.63 |
| Acetonitrile | Nitrile (Aprotic) | 160.69 |
| Methyl acetate | Ester | 156.19 |
| Chlorobenzene | Halogenated Aromatic | 149.69 |
| Toluene | Aromatic Hydrocarbon | 136.53 |
| Anisole | Ether (Aromatic) | 112.81 |
| p-Xylene | Aromatic Hydrocarbon | 92.06 |
| Formamide | Amide (Protic) | 89.36 |
| n-Octane | Aliphatic Hydrocarbon | 85.09 |
| Dimethyl carbonate | Carbonate Ester | 62.22 |
| n-Dodecane | Aliphatic Hydrocarbon | 43.68 |
| Water | Inorganic (Protic) | 2.65 |
Experimental Protocol for Solubility Determination: Static Headspace Gas Chromatography (HS-GC)
Static headspace gas chromatography is a robust and widely used technique for determining the solubility of volatile compounds like DMS in various solvents.[17][18][19] The method is based on the principle of phase equilibrium, where the volatile analyte partitions between the liquid sample phase and the gas phase (headspace) in a sealed vial.[17] The concentration of the analyte in the headspace is directly proportional to its concentration in the liquid phase at a given temperature.[17]
Causality Behind Experimental Choices
The choice of HS-GC is predicated on the high volatility of DMS. Direct injection of a volatile analyte can lead to poor reproducibility and column overloading. By analyzing the equilibrated headspace, a more precise and accurate quantification can be achieved. The use of a matrix-matched standard is crucial as the components of the solvent can significantly affect the activity coefficient of DMS, thereby influencing its partitioning into the headspace.[17]
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately prepare a series of standard solutions of DMS in the organic solvent of interest at known concentrations. The concentration range should bracket the expected solubility.
-
It is critical to use high-purity DMS and solvent to avoid interferences.
-
-
Sample Preparation:
-
In a series of headspace vials, add a known amount of the organic solvent.
-
Add an excess amount of DMS to each vial to create a saturated solution. The presence of a separate DMS phase (undissolved) should be visible.
-
Seal the vials immediately with appropriate caps and septa to prevent the loss of volatile DMS.
-
-
Equilibration:
-
Place the prepared standard and sample vials into the autosampler of the headspace analyzer.
-
Equilibrate the vials at a constant temperature for a set period. This allows the DMS to partition between the liquid and gas phases and reach equilibrium. The temperature and time should be optimized for the specific solvent and analyte.
-
-
Headspace Sampling and GC Analysis:
-
After equilibration, a heated syringe takes a known volume of the headspace gas from the vial.
-
The gas sample is then injected into the gas chromatograph.
-
The GC is equipped with an appropriate column (e.g., a non-polar or mid-polar capillary column) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification of DMS.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of DMS from the standard solutions against their known concentrations.
-
Determine the concentration of DMS in the headspace of the saturated sample solutions from the calibration curve.
-
Using the principles of phase equilibrium and Henry's Law, calculate the solubility of DMS in the organic solvent.
-
Self-Validating System
This protocol incorporates self-validating checks. The linearity of the calibration curve confirms the proper functioning of the instrument and the suitability of the chosen concentration range. The analysis of multiple saturated samples with varying excess amounts of DMS should yield consistent solubility values, confirming that equilibrium has been reached and the measurement is robust.
Visualizing Intermolecular Interactions and Experimental Workflow
Intermolecular Interactions of Dimethyl Sulfide
Caption: Dominant intermolecular forces between DMS and different solvent classes.
Static Headspace GC Experimental Workflow
Caption: Step-by-step workflow for determining DMS solubility using HS-GC.
Conclusion
The solubility of dimethyl sulfide in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a detailed overview of the theoretical principles governing its solubility, a comprehensive set of quantitative data, and a robust experimental protocol for its determination. By understanding the interplay of intermolecular forces and employing rigorous experimental techniques, researchers can confidently and accurately assess the solubility of DMS, enabling its successful application in a multitude of chemical processes.
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An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Dimethyl Sulfide
Abstract
This technical guide provides a comprehensive analysis of the vapor pressure and boiling point of dimethyl sulfide (DMS), critical thermophysical properties for its safe handling, application, and process design in research, pharmaceutical development, and industrial settings. This document synthesizes theoretical principles, empirical data, and validated experimental methodologies to offer a holistic understanding of DMS volatility. Key topics include the temperature-dependent nature of vapor pressure, modeled by the Antoine equation, the influence of atmospheric pressure on boiling point, and detailed, field-proven protocols for the accurate determination of these properties. Safety considerations intrinsic to the handling of this volatile and flammable compound are integrated throughout, ensuring a self-validating system of protocols for researchers and professionals.
Introduction: The Significance of Dimethyl Sulfide's Volatility
Dimethyl sulfide (CAS No. 75-18-3), a simple organosulfur compound with the formula (CH₃)₂S, is a colorless and highly volatile liquid recognized for its characteristic disagreeable odor.[1] Despite its potent smell, DMS is a valuable compound in various fields. It serves as a coke-inhibiting additive in crude-oil distillation, an odorant for detecting leaks in natural gas and LPG, and finds application in chemical synthesis.[2]
For researchers, scientists, and drug development professionals, a precise understanding of the vapor pressure and boiling point of DMS is not merely academic; it is a cornerstone of safe and effective utilization. These properties dictate:
-
Storage and Handling: Due to its high vapor pressure at ambient temperatures, DMS requires specific containment and ventilation to prevent the formation of flammable and explosive vapor concentrations.[3]
-
Chemical Reactions: In its role as a solvent or reagent, the volatility of DMS influences reaction kinetics, equilibrium, and product recovery.
-
Purification Processes: Distillation, a primary method for purifying DMS, is entirely governed by the relationship between its vapor pressure and temperature.
-
Safety Protocols: The low flash point (-36°F / -38°C) and wide explosive limits (2.2% to 19.7%) of DMS underscore the critical need to control vapor release, a direct function of its vapor pressure.[1][4]
This guide is structured to provide an in-depth, authoritative resource on these crucial parameters, blending theoretical knowledge with practical, validated experimental procedures.
Thermophysical Properties of Dimethyl Sulfide
A summary of essential physical and chemical properties of dimethyl sulfide is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂H₆S | PubChem[5] |
| Molar Mass | 62.13 g·mol⁻¹ | Wikipedia[1] |
| Normal Boiling Point | 37.3 °C (99.1 °F; 310.4 K) | USCG (1999)[2][5] |
| Melting Point | -98.3 °C (-144.9 °F; 174.8 K) | USCG (1999)[2] |
| Density (liquid) | 0.846 g·cm⁻³ at 20 °C | Wikipedia[1] |
| Flash Point | -38 °C (-36 °F) | Wikipedia[1] |
| Autoignition Temperature | 206 °C (403 °F) | Wikipedia[1] |
| Explosive Limits | 2.2% - 19.7% in air | OSHA[4] |
Vapor Pressure of Dimethyl Sulfide as a Function of Temperature
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed (liquid) phase at a given temperature in a closed system.[6] For a volatile substance like DMS, this property increases non-linearly with temperature, a relationship that can be accurately modeled by the Clausius-Clapeyron and, more empirically, the Antoine equation.[7]
The Antoine Equation: A Predictive Model
The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature for pure components. It is an invaluable tool for interpolating and extrapolating vapor pressure data within a defined temperature range. The equation is given as:
log₁₀(P) = A − (B / (T + C))
Where:
-
P is the vapor pressure (typically in bar or mmHg).
-
T is the temperature (in Kelvin or °C).
-
A, B, and C are component-specific constants.
For dimethyl sulfide, the National Institute of Standards and Technology (NIST) provides the following Antoine constants, valid over a temperature range of 250.60 K to 293.24 K:[8]
| Constant | Value |
| A | 4.28713 |
| B | 1201.134 |
| C | -29.906 |
Note: When using these constants, P is the vapor pressure in bar and T is the temperature in Kelvin.[8]
Tabulated Vapor Pressure Data
The following table summarizes experimentally determined vapor pressure values for dimethyl sulfide at various temperatures.
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| -23.15 | 250.00 | 11.2 | 84.0 |
| -13.15 | 260.00 | 18.9 | 141.8 |
| -3.15 | 270.00 | 30.3 | 227.3 |
| 0.00 | 273.15 | 34.5 | 258.8 |
| 10.00 | 283.15 | 53.6 | 402.0 |
| 20.00 | 293.15 | 80.7 | 605.3 |
| 25.00 | 298.15 | 99.4 | 745.6 |
| 30.00 | 303.15 | 121.3 | 910.0 |
| 37.30 | 310.45 | 101.3 | 760.0 |
Data compiled and calculated from NIST Antoine Equation parameters and other sources.[1][8]
Boiling Point of Dimethyl Sulfide
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The normal boiling point is the boiling point at a pressure of 101.325 kPa (1 atm). For dimethyl sulfide, the normal boiling point is 37.3 °C.[2]
The Effect of Pressure on Boiling Point
The boiling point is intrinsically linked to the external pressure. In a laboratory or industrial setting, particularly for vacuum distillation, it is crucial to understand how the boiling point changes with reduced pressure. This relationship is governed by the Clausius-Clapeyron equation, which demonstrates that a lower external pressure results in a lower boiling point. The Antoine equation can also be rearranged to solve for the temperature (boiling point) at a given pressure. This is essential for preventing thermal degradation of sensitive compounds during purification or for performing distillations with greater efficiency.
Experimental Determination Protocols
The following sections detail validated, step-by-step methodologies for the experimental determination of the boiling point and vapor pressure of dimethyl sulfide. These protocols are designed to be self-validating, emphasizing equilibrium and precision.
Protocol 1: Determination of Normal Boiling Point (Ebulliometry)
This method determines the boiling point by measuring the equilibrium temperature of the liquid and vapor phases at a controlled, known pressure (typically atmospheric pressure).
Causality: The core principle is that at the boiling point, the vapor pressure of the liquid equals the ambient pressure. By maintaining a steady boil, a state of thermal equilibrium is achieved where the temperature of the vapor is identical to that of the boiling liquid. This stable temperature is the boiling point.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, and a calibrated thermometer or thermocouple. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.
-
Sample Preparation: Add a small volume of dimethyl sulfide to the flask, along with a few boiling chips or a magnetic stir bar. This is a critical step to prevent "bumping" (sudden, violent boiling) and ensure smooth, controlled ebullition.
-
Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to achieve a slow, steady reflux rate in the condenser (approximately 1-2 drops per second).
-
Equilibrium Attainment: Allow the system to equilibrate. This is achieved when a constant temperature reading is observed on the thermometer for at least 2-3 minutes while the liquid is actively boiling and refluxing. This stability validates that the system has reached thermal equilibrium.
-
Data Recording: Record the stable temperature as the boiling point. Simultaneously, record the ambient atmospheric pressure using a barometer.
-
Correction (if necessary): If the measured atmospheric pressure deviates significantly from 101.325 kPa, a pressure correction can be applied to normalize the boiling point to standard pressure.
Caption: Diagram of an ebulliometry apparatus for boiling point determination.
Protocol 2: Determination of Vapor Pressure (Static Method)
The static method is a highly accurate technique for measuring the vapor pressure of a liquid over a range of temperatures.[9]
Causality: This method relies on isolating the substance in a closed, evacuated system of a known volume.[10] When the liquid sample is introduced and the system is heated to a specific temperature, the liquid evaporates until the vapor phase reaches its equilibrium pressure. This pressure, measured directly by a pressure transducer, is the vapor pressure at that temperature. The key to trustworthiness is ensuring the complete removal of foreign gases and achieving thermal equilibrium.
Step-by-Step Methodology:
-
System Preparation: The apparatus, consisting of a sample chamber connected to a vacuum line and a high-precision pressure transducer, must be meticulously cleaned and dried.
-
Sample Degassing (Crucial Step): A small sample of DMS is introduced into the chamber. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, which would contribute to the total pressure and lead to erroneous results. This is typically achieved through several freeze-pump-thaw cycles:
-
Freeze: The sample is frozen using liquid nitrogen.
-
Pump: The headspace is evacuated with a vacuum pump, removing non-condensable gases.
-
Thaw: The sample is thawed, releasing more dissolved gases into the headspace. This cycle is repeated until the pressure reading under vacuum remains constant.
-
-
Temperature Control: The sample chamber is placed in a thermostatically controlled bath (e.g., a water or oil bath) to maintain a precise and uniform temperature.
-
Equilibration and Measurement:
-
Set the bath to the desired temperature and allow the system to reach thermal equilibrium (typically 15-30 minutes).
-
Record the stable pressure reading from the transducer. This is the vapor pressure at the set temperature.
-
-
Data Collection: Repeat step 4 at various temperatures to generate a vapor pressure curve.
Caption: Workflow for the static method of vapor pressure measurement.
Safety and Handling of Dimethyl Sulfide
As a Senior Application Scientist, it is my responsibility to emphasize that technical proficiency must be paired with an unwavering commitment to safety. Dimethyl sulfide is a hazardous substance requiring strict handling protocols.
-
Flammability: DMS is highly flammable with a very low flash point.[1] All work must be conducted in a chemical fume hood, away from any potential ignition sources (sparks, open flames, hot surfaces).[3][11] All equipment must be properly grounded to prevent static discharge.[12][13]
-
Inhalation Hazard: The vapor can cause irritation to the respiratory system and may lead to CNS depression in high concentrations.[5] Adequate ventilation and appropriate respiratory protection are mandatory.[14]
-
Contact Hazard: DMS is a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat, must be worn at all times.[13][14]
-
Odor: The extremely unpleasant and pervasive odor requires that all handling be done in a well-functioning fume hood to prevent release into the laboratory environment.[1]
Conclusion
The vapor pressure and boiling point of dimethyl sulfide are fundamental thermophysical properties that govern its behavior and dictate its safe and effective application. This guide has detailed the theoretical underpinnings of these properties, provided reliable empirical data through the Antoine equation, and outlined rigorous, field-tested protocols for their experimental determination. For researchers, scientists, and drug development professionals, adherence to these principles and methodologies is not just a matter of accuracy but a critical component of laboratory safety and process integrity. A thorough understanding of volatility is the first step toward mastering the use of this versatile and important chemical compound.
References
- Dimethyl Sulfide (CAS 75-18-3): Odor profile, Properties, & IFRA compliance. Google Cloud.
- DIMETHYL SULFIDE | Occupational Safety and Health Administr
- Dimethyl Sulfide | (CH3)2S | CID 1068. PubChem.
- Dimethyl sulfide - Wikipedia. Wikipedia.
- Dimethyl sulfide - NIST Chemistry WebBook. National Institute of Standards and Technology.
- DIMETHYL SULFIDE - CAMEO Chemicals. NOAA.
- Safety D
- Vapor pressure of volatile liquids. Institut für Physikalische Chemie.
- Experimental Determination of Vapor Pressures. The Royal Society of Chemistry.
- Safety Data Sheet: Dimethyl Sulfide. Chevron Phillips Chemical.
- Safety Data Sheet: Dimethyl sulfide. Fisher Scientific.
- Vapor Pressure. Chemistry LibreTexts.
- DIMETHYL SULFIDE - CAMEO Chemicals. NOAA.
- Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Surface Measurement Systems.
- DIMETHYL SULPHIDE MATERIAL SAFETY D
- Vapor pressure - Wikipedia. Wikipedia.
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- 13. DIMETHYL SULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. carlroth.com [carlroth.com]
Validation & Comparative
Comparative Analysis of Dimethyl Sulfide (DMS) Production: Phytoplankton Species Profiling and Experimental Quantification
[1][2][3]
Executive Summary: The Sulfur Signaling Landscape
Dimethyl sulfide (DMS) is not merely a climatic cooling gas; it is a high-impact infochemical mediating trophic interactions and stress responses in marine environments. For researchers in chemical ecology and pharmacology, understanding the species-specific production of DMS is critical. This guide moves beyond the "CLAW hypothesis" to analyze the biochemical machinery differentiating high-yield producers from low-yield species.
We compare three distinct phytoplankton classes—Haptophytes , Dinoflagellates , and Diatoms —evaluating their intracellular dimethylsulfoniopropionate (DMSP) quotas, lyase enzyme kinetics, and net DMS release rates.
Mechanistic Foundation: The DMSP-Lyase Pathway
DMS production is primarily driven by the enzymatic cleavage of DMSP.[1] While bacteria play a significant role in the sulfur cycle via ddd genes, phytoplankton possess intrinsic DMSP lyases (e.g., Alma1 ) that regulate rapid DMS release during stress (grazing, viral lysis, oxidative stress).
Biochemical Pathway Visualization
The following diagram illustrates the cleavage mechanism and the divergence between DMS production and the demethylation pathway (which yields methanethiol, MeSH).
Figure 1: The primary enzymatic cleavage of DMSP by the algal lyase Alma1 yielding DMS and Acrylate.[1][2][3][4][5] Note the competitive demethylation pathway which does not produce DMS.
Comparative Analysis: High vs. Low Producers
Phytoplankton species exhibit orders-of-magnitude differences in intracellular DMSP (DMSPp) and lyase activity (DLA).
The "Super-Producers": Haptophytes
-
Representative Species: Phaeocystis globosa, Emiliania huxleyi
-
Profile: These species maintain millimolar concentrations of cytosolic DMSP. Phaeocystis is unique for its colonial life stage, where the mucus matrix acts as a massive DMSP reservoir.
-
Key Insight: Phaeocystis exudes 3–11% of its DMSP quota daily, significantly higher than other classes.[6] This "leaky" phenotype makes them dominant contributors to global DMS fluxes.
The "Variable Producers": Dinoflagellates[1][2]
-
Representative Species: Symbiodinium microadriaticum, Alexandrium minutum
-
Profile: High intracellular DMSP but variable release rates. In Symbiodinium (coral symbionts), DMSP acts as a potent antioxidant against thermal stress.
-
Key Insight: DLA in dinoflagellates is strain-specific. Symbiodinium strain CCMP 829 shows high lyase activity, whereas CCMP 830 lacks detectable activity, highlighting the danger of generalizing across the genus.
The "Latent Producers": Diatoms
-
Representative Species: Thalassiosira pseudonana, Thalassiosira oceanica
-
Profile: Historically categorized as low producers. However, under Iron (Fe) limitation , species like T. oceanica upregulate DMSP synthesis as an antioxidant, increasing intracellular concentrations by up to 40-fold.
-
Key Insight: Diatoms are "conditional" producers. Their baseline DMSP is low, but environmental stress triggers a biosynthetic surge.
Quantitative Comparison Matrix
| Feature | Haptophytes (Phaeocystis) | Dinoflagellates (Symbiodinium) | Diatoms (Thalassiosira) |
| Intracellular DMSP | High (150–400 mM) | High (50–300 mM) | Low to Moderate (2–50 mM) |
| DMSP Lyase Activity (DLA) | Very High (Vmax ~17–28 nmol/min/mg) | Variable (Strain dependent) | Low (Inducible under stress) |
| Primary Release Mechanism | Exudation & Lysis | Viral Lysis & Thermal Stress | Grazing & Fe-Limitation |
| Ecological Role | Bloom-forming Sulfur Pump | Symbiotic Antioxidant | Carbon Sinker (Silica) |
Experimental Protocols: Validating DMS Production
To accurately compare species, researchers must control for bacterial interference (which can consume or produce DMS). The following protocol outlines a Headspace Gas Chromatography (GC-FPD) workflow for axenic cultures.
Experimental Workflow (Self-Validating System)
Critical Control: Use axenic (bacteria-free) cultures to attribute DMS production solely to the phytoplankton. If axenic cultures are unavailable, use differential filtration (0.2 µm vs. GF/F) to separate bacterial and algal fractions.
Figure 2: Step-by-step workflow for quantifying total and dissolved DMSP pools. Alkaline hydrolysis converts all DMSP to DMS for detection.
Detailed Methodology
Step 1: Culturing & Stress Induction
-
Grow species in F/2 medium (or species-specific equivalent) at 15–20°C.
-
Validation: Monitor cell density via flow cytometry. Ensure bacterial counts are <1% of total biomass using DAPI staining.
Step 2: Sample Fractionation
-
Total DMSP (DMSPt): Take 5 mL of whole culture.
-
Dissolved DMSP (DMSPd): Gravity filter 5 mL through a Whatman GF/F filter. Note: Avoid vacuum filtration, which ruptures cells and artificially inflates dissolved values.
-
Particulate DMSP (DMSPp): Calculated as
.
Step 3: Chemical Conversion (Hydrolysis)
-
Add NaOH (final concentration 0.5 M) to samples.
-
Incubate in gas-tight crimp-seal vials for 24 hours in the dark.
-
Mechanism: High pH quantitatively cleaves DMSP into DMS and acrylate (1:1 stoichiometry).
Step 4: Quantification (GC-FPD)
-
Instrument: Shimadzu GC-2014 or Agilent 7890 with Flame Photometric Detector (FPD).
-
Column: Packed column (e.g., Porapak Q) or Capillary (e.g., DB-1).
-
Injection: Headspace injection (static or purge-and-trap).
-
Calibration: Create a standard curve using DMSP-HCl salt standards hydrolyzed in the same manner as samples.
Conclusion
The production of DMS is not a uniform trait across phytoplankton but a specialized metabolic adaptation. Haptophytes like Phaeocystis are the industrial factories of the ocean, possessing both high substrate (DMSP) and high enzyme (Lyase) capacity. Diatoms , conversely, are "sleeping giants," producing significant sulfur only under specific physiological stress (e.g., Fe limitation).
For drug development or biotechnological applications involving sulfonium compounds, Haptophytes represent the most viable candidates for bioprospecting high-activity lyase enzymes (Alma1 homologs).
References
-
Stefels, J., et al. (2007). "Environmental constraints on the production and removal of the climatically active gas dimethylsulphide (DMS) and implications for ecosystem modelling." Biogeochemistry. Link
-
Mohapatra, B. R., et al. (2013). "Comparative functional characteristics of DMSP lyases extracted from polar and temperate Phaeocystis species." Aquatic Microbial Ecology. Link
-
Bucciarelli, E., et al. (2013). "Increased intracellular concentrations of DMSP and DMSO in iron-limited oceanic phytoplankton Thalassiosira oceanica and Trichodesmium erythraeum." Limnology and Oceanography. Link
-
Caruana, A. M. N., & Malin, G. (2014). "The variability in DMSP content and DMSP lyase activity in marine dinoflagellates." Progress in Oceanography. Link
-
Curson, A. R. J., et al. (2011).[3] "Dimethylsulfoniopropionate biosynthesis in marine bacteria and identification of the key gene dsyB." Nature Nature Microbiology. Link
-
Yoch, D. C. (2002). "Dimethylsulfoniopropionate: Its Sources, Role in the Marine Food Web, and Biological Degradation to Dimethylsulfide." Applied and Environmental Microbiology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases dimethyl sulfide and acryloyl-CoA | eLife [elifesciences.org]
- 3. Frontiers | Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria [frontiersin.org]
- 4. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases dimethyl sulfide and acryloyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"comparison of dimethyl sulfide and dimethyl trisulfide analysis in aqueous solutions"
An Expert's Guide to the Comparative Analysis of Dimethyl Sulfide and Dimethyl Trisulfide in Aqueous Solutions
Introduction to Dimethyl Sulfide (DMS) and Dimethyl Trisulfide (DMTS)
Dimethyl sulfide (DMS) is a volatile organosulfur compound with the formula (CH₃)₂S. It is a key compound in the global sulfur cycle and is known for its characteristic odor, often associated with the smell of the sea and certain cooked vegetables. In the context of pharmaceuticals and drug development, DMS can be an indicator of product degradation or a metabolic byproduct.
Dimethyl trisulfide (DMTS), with the formula CH₃SSSCH₃, is another volatile sulfur compound that is often found in conjunction with DMS. It is known for its strong, onion-like or garlic-like odor and can be a significant contributor to the off-aromas in various products. The presence and concentration of both DMS and DMTS can be critical quality attributes for aqueous-based formulations and are often monitored as potential impurities or degradation products.
The accurate and sensitive analysis of these compounds in aqueous solutions presents a unique set of challenges due to their volatility and the potential for matrix interference. This guide will compare and contrast the most effective analytical techniques for this purpose, providing the necessary experimental details to empower you to make informed decisions for your specific application.
Analytical Methodologies: A Head-to-Head Comparison
The analysis of DMS and DMTS in aqueous solutions is predominantly performed using gas chromatography (GC) coupled with various detectors. The choice of sample introduction technique and detector is critical and depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
Static headspace analysis is a robust and straightforward technique for the analysis of volatile compounds in liquid matrices. It relies on the partitioning of analytes between the liquid phase and the headspace in a sealed vial at a constant temperature. An aliquot of the headspace is then injected into the GC system.
Principle of Operation
In SHS-GC-MS, the aqueous sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile DMS and DMTS to partition into the headspace. After equilibrium is reached, a portion of the headspace gas is injected into the GC, where the compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides both identification and quantification.
Experimental Protocol: SHS-GC-MS for DMS and DMTS Analysis
-
Sample Preparation:
-
Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add a salt, such as sodium chloride, to increase the ionic strength of the solution and enhance the partitioning of DMS and DMTS into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
-
SHS-GC-MS Parameters:
| Parameter | Value |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
| Equilibration Time | 15 min |
| Injection Volume | 1 mL |
| GC | |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Ionization | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | DMS: 47, 62; DMTS: 79, 126 |
Performance Data
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Dimethyl Sulfide | ~ 1-5 µg/L | ~ 5-15 µg/L | > 0.995 |
| Dimethyl Trisulfide | ~ 0.5-2 µg/L | ~ 2-10 µg/L | > 0.995 |
Workflow Diagram: SHS-GC-MS Analysis
Caption: Workflow for SHS-GC-MS analysis of DMS and DMTS.
Solid-Phase Microextraction Gas Chromatography-Sulfur Chemiluminescence Detection (SPME-GC-SCD)
SPME is a solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample. It is particularly well-suited for trace-level analysis of volatile and semi-volatile compounds. Coupling SPME with a sulfur chemiluminescence detector (SCD) provides high selectivity and sensitivity for sulfur-containing compounds.
Principle of Operation
A fused silica fiber coated with a stationary phase is exposed to the headspace of the aqueous sample. DMS and DMTS adsorb onto the fiber. The fiber is then retracted and inserted into the hot inlet of the GC, where the analytes are desorbed and transferred to the analytical column. The SCD detector selectively responds to sulfur compounds, providing an equimolar response to sulfur atoms.
Experimental Protocol: SPME-GC-SCD for DMS and DMTS Analysis
-
Sample Preparation:
-
Place 10 mL of the aqueous sample into a 20 mL vial.
-
Add a magnetic stir bar and salt.
-
Seal the vial.
-
-
Instrumentation:
-
GC System: Shimadzu GC-2010 Plus or equivalent.
-
SCD System: Sievers 355 or equivalent.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
-
SPME-GC-SCD Parameters:
| Parameter | Value |
| SPME | |
| Extraction Temp. | 60 °C |
| Extraction Time | 30 min (with agitation) |
| Desorption Temp. | 250 °C |
| Desorption Time | 2 min |
| GC | |
| Inlet Temperature | 250 °C (splitless) |
| Carrier Gas | Helium |
| Column | Equity-1 (30 m x 0.32 mm, 4 µm) |
| Oven Program | 35 °C (hold 5 min), ramp to 100 °C at 5 °C/min, then to 220 °C at 20 °C/min |
| SCD | |
| Burner Temperature | 800 °C |
| Redox Cell Pressure | ~ 400 Torr |
Performance Data
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Dimethyl Sulfide | ~ 0.05-0.5 µg/L | ~ 0.2-2 µg/L | > 0.998 |
| Dimethyl Trisulfide | ~ 0.01-0.1 µg/L | ~ 0.05-0.5 µg/L | > 0.998 |
Workflow Diagram: SPME-GC-SCD Analysis
Caption: Workflow for SPME-GC-SCD analysis of DMS and DMTS.
Comparative Summary and Recommendations
| Feature | SHS-GC-MS | SPME-GC-SCD |
| Principle | Static headspace partitioning | Solid-phase microextraction |
| Selectivity | High (Mass Spectrometry) | Very High (Sulfur-specific) |
| Sensitivity | Good | Excellent |
| Sample Throughput | High (automated) | Moderate |
| Cost | Moderate to High | High |
| Ease of Use | Relatively simple | Requires more optimization |
| Best For | Routine analysis, higher concentrations | Trace-level analysis, complex matrices |
Expert Recommendations:
-
For routine quality control applications where DMS and DMTS concentrations are expected to be in the low mg/L to high µg/L range, SHS-GC-MS is the recommended technique. It offers a good balance of sensitivity, selectivity, and high throughput.
-
For research and development or impurity profiling where ultra-trace level detection (ng/L to low µg/L) is required, SPME-GC-SCD is the superior choice. The high selectivity of the SCD minimizes matrix interferences, and the pre-concentration effect of SPME provides exceptional sensitivity.
Conclusion
The choice between SHS-GC-MS and SPME-GC-SCD for the analysis of DMS and DMTS in aqueous solutions depends primarily on the specific analytical requirements of the study. Both techniques are powerful and capable of delivering high-quality data when properly optimized. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate workflow for their needs.
References
A Senior Application Scientist's Guide to the Evaluation of Calibration Procedures for Sulfur Compounds, Including Dimethyl Sulfide (DMS)
The accurate quantification of volatile sulfur compounds (VSCs), particularly dimethyl sulfide (DMS), is a critical challenge across various scientific disciplines. From assessing the impact of oceanic DMS emissions on global climate to controlling flavor profiles in the food and beverage industry and mitigating malodors from industrial processes, precise measurement is paramount.[1][2][3] However, the inherent characteristics of VSCs—their high reactivity, volatility, and often low concentrations—make them notoriously difficult to analyze and calibrate.[2][4][5][6] An inappropriate calibration strategy can lead to significant data inaccuracy, undermining the validity of research and operational decisions.
This guide provides an in-depth comparison of common calibration procedures for sulfur compounds. As a senior application scientist, my objective is not merely to present protocols but to elucidate the fundamental principles, strengths, and limitations of each method. This will empower you, the researcher, to make informed decisions tailored to your specific analytical needs, instrumentation, and sample matrix. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.
The Analytical Challenge: Why Sulfur Compounds Demand Respect
The primary challenge in analyzing VSCs lies in their propensity for interaction and loss. Many sulfur compounds, including hydrogen sulfide and mercaptans, readily adsorb onto surfaces, especially metals, leading to lower-than-actual readings.[2][4] Their volatility complicates the preparation and stability of standards, while their presence in complex matrices can introduce interferences that obscure accurate detection. Therefore, the choice of calibration method is not a trivial procedural step but a foundational decision that dictates the quality of the final data.
Comparative Evaluation of Calibration Methodologies
Four principal methodologies dominate the landscape of VSC calibration. Each offers a unique balance of accuracy, convenience, cost, and applicability.
Pressurized Gas Cylinders: The Standard of Simplicity
This method involves using certified gas mixtures containing one or more sulfur compounds at known concentrations in an inert balance gas (typically nitrogen). These standards are often directly traceable to national metrology institutes like the National Institute of Standards and Technology (NIST), providing a clear chain of custody for measurement uncertainty.[7][8][9]
-
Principle of Operation: A direct flow from the cylinder is introduced into the analytical instrument (e.g., a gas chromatograph) to generate a calibration curve. Dynamic dilution systems can be used to generate multiple concentration levels from a single high-concentration cylinder.
-
Expertise & Experience: While seemingly straightforward, the stability of VSCs at low concentrations in gas cylinders is a significant concern. Reactive species can adsorb to the cylinder walls over time, leading to a decrease in the certified concentration.[10][11] Experience dictates that these cylinders should be used well within their expiration date and regularly cross-verified if possible. The choice of cylinder material and internal passivation treatment is critical for stability.
-
Advantages:
-
Ease of use and direct implementation.
-
Clear traceability to primary standards.
-
Suitable for generating high-concentration calibration points.
-
-
Disadvantages:
-
Trustworthiness: The self-validating aspect of this method relies on the certificate of analysis provided by the vendor. However, periodic verification against a secondary, independent standard is a best practice to ensure the cylinder's integrity has not been compromised.
Permeation Tubes: The Gold Standard for Low Concentrations
Permeation devices are widely regarded as a superior method for generating stable, low-concentration gas standards, especially for reactive compounds like sulfur species.[11][13]
-
Principle of Operation: A small, sealed tube containing the pure liquid compound (e.g., DMS) is housed in a temperature-controlled chamber.[14][15] The compound permeates through a polymeric membrane at a constant, temperature-dependent rate.[11][15] A controlled flow of inert carrier gas sweeps over the tube, mixing with the permeated compound to create a continuous stream of a precisely known concentration.[15]
-
Expertise & Experience: The critical parameter for this technique is the precise control of temperature and carrier gas flow rate, as the permeation rate is highly sensitive to temperature changes. The system requires an initial stabilization period, and the permeation rate must be certified by gravimetric analysis over time.
-
Advantages:
-
Disadvantages:
-
Requires a dedicated permeation oven and precision mass flow controllers.
-
Higher initial capital investment compared to a single gas cylinder.
-
Permeation rates can change as the device ages.
-
-
Trustworthiness: The system's validity is maintained through the gravimetric certification of the permeation rate (mass loss over time) and the use of calibrated mass flow controllers and temperature sensors.
Liquid Standards with Manual Dilution: The Flexible but Fallible Approach
This technique involves preparing a stock solution of a pure sulfur compound in a suitable solvent, from which calibration standards are prepared by serial dilution.[17][18]
-
Principle of Operation: A known mass of the sulfur compound is dissolved in a known volume of solvent to create a high-concentration stock. This stock is then serially diluted to generate a range of calibration standards. For gas-phase analysis, a known volume of the liquid standard is injected into a heated chamber or onto a sorbent tube to volatilize the analyte.
-
Expertise & Experience: This method is fraught with potential pitfalls. The high volatility of compounds like DMS means that significant analyte loss can occur during standard preparation and handling. The choice of solvent is also critical; n-pentane has shown better results than methanol for some VSCs.[18] Furthermore, matrix effects from the solvent can interfere with the analysis, particularly with certain detectors.[17][19]
-
Advantages:
-
High degree of flexibility in preparing a wide range of concentrations.
-
Low cost of raw materials (pure compounds and solvents).
-
Applicable for calibrating analyses of liquid samples (e.g., DMS in beer or water).[17]
-
-
Disadvantages:
-
Prone to significant errors from analyte volatility and manual pipetting.
-
Susceptible to matrix effects from the solvent.
-
Labor-intensive and requires meticulous technique.
-
-
Trustworthiness: Validation of this method requires rigorous protocols, such as preparing standards in a cold environment, minimizing headspace in vials, and analyzing standards immediately after preparation. Cross-validation against a gas-phase standard is highly recommended to confirm the accuracy of the prepared concentrations.
Isotope Dilution Mass Spectrometry (IDMS): The Definitive Reference Method
IDMS is considered a primary ratio method of measurement and offers the highest level of accuracy and precision.[20][21][22] It is particularly powerful for complex sample matrices where analyte loss during sample preparation is a concern.
-
Principle of Operation: A known quantity of an isotopically labeled version of the analyte (e.g., deuterated DMS, DMS-d6) is added to the sample as an internal standard.[23] The labeled standard is chemically identical to the native analyte and will behave in the same way during extraction, derivatization, and injection. A mass spectrometer is used to measure the ratio of the native analyte to the isotopically labeled standard. Since any sample loss will affect both the native and labeled compounds equally, their ratio remains constant, allowing for highly accurate quantification.[23][24]
-
Expertise & Experience: This is an advanced technique that requires a gas chromatograph coupled with a mass spectrometer (GC-MS) and expertise in mass spectrometric analysis. The purity and concentration of the isotopically labeled standard must be accurately known.
-
Advantages:
-
Disadvantages:
-
Requires expensive instrumentation (GC-MS).
-
Isotopically labeled standards can be costly.
-
More complex method development and data analysis.
-
-
Trustworthiness: The method is inherently self-validating because the internal standard acts as a perfect proxy for the analyte. The accuracy is directly tied to the accuracy of the mass of the sample and the mass and purity of the added isotopic standard.
Data Presentation: Comparison of Calibration Methodologies
| Feature | Pressurized Gas Cylinders | Permeation Tubes | Liquid Standards (Manual Dilution) | Isotope Dilution Mass Spectrometry (IDMS) |
| Principle | Direct use of certified gas mixtures. | Controlled permeation of pure compound into a gas stream.[11][14][15] | Serial dilution of a liquid stock solution.[17][18] | Measurement of the ratio of native analyte to an added isotopically labeled standard.[21][23] |
| Advantages | Simple to use, traceable. | Excellent for stable, low-level standards of reactive compounds.[11][13] | Flexible concentration range, low material cost. | High accuracy/precision, corrects for analyte loss and matrix effects.[22][23] |
| Disadvantages | Instability at low concentrations, limited shelf-life.[10][11] | Higher initial cost, requires precise temperature/flow control. | Prone to volatility errors, solvent effects, labor-intensive.[17][19] | Requires GC-MS, expensive labeled standards. |
| Typical Range | High ppm to % | Low ppb to mid ppm | ng/L to g/L (liquid phase) | pg to ng |
| Best For | High-concentration checks, less reactive compounds. | Low-level trace analysis, reactive compounds, continuous monitoring. | Liquid sample analysis, applications where gas standards are unavailable. | Reference measurements, complex matrices, highest accuracy requirements. |
| Complexity | Low | Medium | Medium-High | High |
Experimental Protocols
Protocol 1: Dynamic Calibration using a Permeation Tube System
This protocol describes the generation of a multi-point calibration curve for DMS using a permeation device coupled with a gas chromatograph with a sulfur-selective detector (e.g., SCD or FPD).
Objective: To generate a 5-point calibration curve for DMS from approximately 10 ppb to 200 ppb.
Materials:
-
GC system with a sulfur-selective detector.
-
Permeation oven (e.g., VICI Dynacalibrator).
-
Certified DMS permeation tube.
-
Two calibrated mass flow controllers (MFCs): one for low flow (dilution) and one for high flow (total flow).
-
Zero-grade air or nitrogen carrier gas.
-
Inert tubing (e.g., Sulfinert-treated stainless steel).
Methodology:
-
System Preparation:
-
Install the certified DMS permeation tube into the permeation oven.
-
Set the oven temperature to the value specified on the tube's certificate (e.g., 40.0 °C ± 0.1 °C). Allow the system to equilibrate for at least 24 hours. The stability of the temperature is paramount.[11]
-
Plumb the system using inert tubing, connecting the carrier gas through the dilution MFC to the permeation oven, and then combining with the output from the total flow MFC before the GC inlet.
-
-
Determine Permeation Rate:
-
The permeation rate (Pr) in ng/min is provided on the certificate. For highest accuracy, this rate should be verified gravimetrically by weighing the tube periodically over several weeks.
-
-
Generate Calibration Points:
-
The final concentration (C) in ppb is calculated using the formula: C (ppb) = (Pr * Mv) / (Ft * Mw) where Pr is the permeation rate (ng/min), Mv is the molar volume of gas (24.45 L/mol at 25 °C, 1 atm), Ft is the total flow rate (L/min), and Mw is the molecular weight of DMS (62.13 g/mol ).[7]
-
Point 1 (High Concentration): Set the dilution flow to 1.0 L/min. This will be your total flow (Ft). Calculate the resulting concentration.
-
Subsequent Points (Lower Concentrations): Generate lower concentrations by varying the dilution and total flow rates. For example, maintain a constant total flow of 1.0 L/min to the instrument by adjusting the two MFCs. If the dilution flow through the oven is 0.1 L/min and the additional "total" flow is 0.9 L/min, the concentration from the oven is diluted by a factor of 10.
-
Generate at least 5 concentration points across the desired working range.
-
-
Data Acquisition:
-
For each concentration point, allow the system to stabilize for at least 30 minutes.
-
Perform triplicate injections into the GC and record the peak area for the DMS peak.
-
-
Calibration Curve Construction:
-
Plot the average peak area versus the calculated concentration (ppb).
-
Perform a linear regression on the data. The resulting calibration curve should have a coefficient of determination (R²) of ≥0.995.
-
Mandatory Visualization: Permeation Tube Calibration Workflow
Caption: Conceptual workflow of Isotope Dilution Mass Spectrometry (IDMS).
Conclusion and Recommendations
There is no single "best" calibration method for all applications involving sulfur compounds. The optimal choice is a function of the specific analytical objectives, required precision, available instrumentation, and nature of the sample.
-
For routine, high-concentration monitoring where traceability is key and the target compounds are relatively stable, pressurized gas cylinders offer a convenient, albeit potentially less stable, solution.
-
For trace-level analysis (ppb), continuous monitoring, or the calibration of reactive sulfur species, permeation tubes represent the most robust and reliable technique, providing a continuous source of stable, low-concentration standards.
-
When analyzing liquid samples or when gas standards are impractical, liquid standards with manual dilution can be used, but this method requires extreme care to mitigate errors from volatility and potential matrix effects.
-
For reference-level work, method validation, or analysis in highly complex matrices where the utmost accuracy is required, Isotope Dilution Mass Spectrometry is the unequivocal choice, providing a powerful means to correct for analytical losses and interferences.
As a final point of expertise, regardless of the chosen method, a self-validating system is crucial. This involves not just following a protocol but understanding its limitations. Regular system suitability checks, the analysis of quality control standards, and, where possible, cross-validation of your primary calibration method against an orthogonal technique will ensure the trustworthiness and authority of your scientific data.
References
-
Pereira, K. S., Schmidt, M. C. F., & Afonso, J. C. (n.d.). Assessment of SCD-DP calibration to quantify traces of sulfur compounds in gaseous streams. SciELO. Retrieved from [Link]
-
Analytical Techniques for the determination of sulphur components in flue gas, fuel gas and natural gas. (n.d.). Da Vinci Laboratory Solutions. Retrieved from [Link]
-
Lee, S. S., & Siebert, K. J. (n.d.). A New Calibration Procedure for the Determination of Dimethyl Sulfide in Beer Using Gas Chromatography with a Flame-Photometric. Agraria. Retrieved from [Link]
-
Lee, S. S., & Siebert, K. J. (2018). A New Calibration Procedure for the Determination of Dimethyl Sulfide in Beer Using Gas Chromatography with a Flame-Photometric Detector1. Taylor & Francis Online. Retrieved from [Link]
-
Broadbent, J. A., et al. (n.d.). Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. ResearchGate. Retrieved from [Link]
-
Park, K.-T., et al. (2016). An analytical system enabling consistent and long-term measurement of atmospheric dimethyl sulfide. KOPRI Repository. Retrieved from [Link]
-
GC Integrated Permeation Device. (n.d.). PAC LP. Retrieved from [Link]
-
Permeation Tubes. (n.d.). Fine Metrology. Retrieved from [Link]
-
Liu, Y., et al. (2019). Calibration Methods for VSCs Measured on AS-TD-GC-SCD. ResearchGate. Retrieved from [Link]
-
Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Dimethyl sulfide. (n.d.). NIST WebBook. Retrieved from [Link]
-
Majcher, M., & Kaczmarek, A. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health. Retrieved from [Link]
-
Dimethyl sulfide. (n.d.). NIST WebBook. Retrieved from [Link]
-
Permeation tubes. (n.d.). Technoprocur.cz. Retrieved from [Link]
-
Sulfur Analyzer Calibration. (n.d.). Topac. Retrieved from [Link]
-
Perkins, R. J., et al. (2015). Challenges with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. Atmospheric Measurement Techniques. Retrieved from [Link]
-
Garcia-Linares, C., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. National Institutes of Health. Retrieved from [Link]
-
Trace sulfur calibration for various chromatography methods using an automated permeation system. (2025). LCGC International. Retrieved from [Link]
-
Inn, K. G. W., et al. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. ScienceDirect. Retrieved from [Link]
-
ASTM D6228 - Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. (2023). ASTM International. Retrieved from [Link]
-
What Is Isotope Dilution Mass Spectrometry? (2025). YouTube. Retrieved from [Link]
-
Dimethyl sulfide. (n.d.). NIST WebBook. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dimethyl Sulfide in a Laboratory Setting
Dimethyl Sulfide (DMS), a volatile and odorous organosulfur compound, is a valuable reagent in organic synthesis and various industrial processes. However, its hazardous properties necessitate a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and environmental integrity. This guide provides an in-depth, procedural framework for the safe handling, segregation, and disposal of Dimethyl Sulfide waste, grounded in established safety standards and field-proven practices.
The Imperative for Proper Disposal: Understanding the Risks of Dimethyl Sulfide
Effective waste management begins with a thorough understanding of the material's inherent hazards. Dimethyl Sulfide is not merely a substance with an unpleasant odor; it presents a multi-faceted risk profile that dictates every aspect of its handling and disposal.
Key Hazards:
-
Extreme Flammability: DMS is a highly flammable liquid with a low flash point.[1] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[2] All handling and disposal procedures must be conducted away from open flames, sparks, or hot surfaces, and utilize grounded, explosion-proof equipment.[2][3]
-
Health Effects: Inhalation of DMS can cause irritation to the respiratory system.[2] Direct contact with the liquid can irritate the eyes and skin, potentially by removing natural oils from the skin with repeated exposure.[2] Ingestion is also harmful, leading to irritation of the mouth and stomach.[2]
-
Environmental Concerns: DMS is a sulfurous pollutant.[4] It must be prevented from entering drains, soil, or waterways, as it can be harmful to aquatic life and the environment.[5][6][7] Federal law mandates that if classified as a hazardous waste, it must be disposed of at a licensed facility.[5][8]
-
Hazardous Combustion Products: When burned, DMS produces toxic and irritating gases, including sulfur oxides (SOx) like sulfur dioxide.[2][6] This is a critical consideration for the ultimate disposal method, necessitating controlled incineration with appropriate scrubbers.[6]
Table 1: Hazard Profile of Dimethyl Sulfide
| Hazard Classification | Description | GHS Pictograms |
| Flammable Liquid | Category 2. Highly flammable liquid and vapor.[1] | 🔥 |
| Eye Irritation | Category 2. Causes serious eye irritation.[6] | ❗️ |
| Acute Toxicity | May be harmful if inhaled or swallowed.[2][5] | ❗️ |
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling DMS at any stage, from initial use to final waste collection, the correct Personal Protective Equipment (PPE) must be worn. The selection of PPE is not arbitrary; it is dictated by the chemical's properties and potential exposure routes.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[6] This combination protects against both direct splashes and irritating vapors. Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6] After handling DMS, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[6]
-
Body Protection: A flame-retardant lab coat is mandatory.[1][6] For larger quantities or in case of a significant spill risk, impervious and antistatic protective clothing should be used.[6]
-
Respiratory Protection: All work with DMS, including waste consolidation, must be performed in a certified chemical fume hood to control vapor exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges (e.g., Type AX for low-boiling organic compounds) must be used.[1][6]
Waste Segregation and Collection: A Workflow for Safety
Proper segregation at the source is the most critical step in the disposal process. Mixing DMS with incompatible waste streams can lead to dangerous chemical reactions.
Core Principles of DMS Waste Collection:
-
Use Designated Containers: DMS waste must be collected in clearly labeled, dedicated containers. The container material should be compatible with DMS.
-
Maintain Separation:
-
Pure DMS Waste: Collect unused or surplus DMS in its own container.
-
DMS Mixtures: Solutions containing DMS should be collected separately. The container label must list all constituents.
-
Contaminated Solids: Items like gloves, absorbent pads, and pipette tips that are contaminated with DMS must be collected in a separate, sealed container or bag labeled "Dimethyl Sulfide Contaminated Debris."
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the escape of flammable and noxious vapors.[1][6]
-
Avoid Incompatibilities: Never mix DMS waste with acids, strong oxidizing agents (like peroxides or nitrates), or other reactive chemicals.[2] Such mixing can generate heat, toxic gases, or even cause an explosion.[2]
Caption: DMS Waste Segregation Workflow
Spill Management: Immediate Response Protocol
Accidental spills require a swift, confident, and safe response. All personnel working with DMS must be familiar with these procedures and the location of spill kits.
Experimental Protocol: Small Spill Cleanup (Manageable by Trained Personnel)
-
Alert and Isolate: Immediately alert personnel in the vicinity. Isolate the area and ensure there are no ignition sources nearby.[2]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area as much as possible.[1]
-
Don PPE: Wear the full complement of PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible absorbent material.[2][3]
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1][2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once the DMS is fully absorbed, use non-sparking tools (e.g., plastic or beryllium-copper scoops) to carefully collect the material.[2][3]
-
Packaging: Place the absorbed material into a designated, sealable container for hazardous waste.[3] Label the container clearly as "Dimethyl Sulfide Spill Debris" and list the absorbent used.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed container and any contaminated PPE through your institution's hazardous waste management program.
For large spills, evacuate the area immediately, secure all entrances, and contact your institution's emergency response team.
Approved Disposal Methods for Laboratory Waste
The ultimate disposal of DMS waste is a regulated process that must be handled by professionals. Laboratory personnel should never attempt to treat or dispose of DMS waste themselves.
Table 2: Approved Disposal Methodologies
| Method | Description | Causality & Key Considerations |
| Licensed Hazardous Waste Incineration | The primary and most recommended method. The waste is sent to a licensed and permitted hazardous waste disposal company.[5][8] | Why it Works: High-temperature incineration, when equipped with afterburners and scrubbers, ensures the complete destruction of DMS into less harmful components like CO₂, water, and sulfur oxides, which are then "scrubbed" from the exhaust gas.[6] This is the most environmentally sound method for complete destruction. |
| Chemical Treatment (Industrial Scale) | Methods like biological treatment or chemical oxidation are used in industrial settings to treat large volumes of DMS-contaminated wastewater or gas streams.[4][9] | Why it's Not for Labs: These methods require specialized reactors, analytical monitoring, and deep process knowledge. Attempting chemical neutralization in a lab without a validated protocol is extremely dangerous and can produce unintended, hazardous byproducts. |
The core directive for researchers is clear: all forms of DMS waste—pure, mixed, or contaminated solids—must be collected, properly labeled, and disposed of through a licensed hazardous waste management company.[3][5]
Regulatory Compliance
Adherence to all applicable regulations is mandatory. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[3] Always follow your institution's specific Environmental Health & Safety (EH&S) guidelines, as they are designed to ensure compliance with all local, state, and federal laws.[3]
By adhering to these rigorous procedures, researchers can safely manage Dimethyl Sulfide from procurement to disposal, ensuring a secure laboratory environment and responsible environmental stewardship.
References
-
Dimethyl Sulfide Safety Data Sheet. (2015). Airgas. [Link]
-
Isolation and characterization of dimethyl sulfide (DMS)-degrading bacteria from soil and biofilter treating waste gas containing DMS from the laboratory and pulp and paper industry. (2012). PubMed. [Link]
-
Dimethyl Sulfoxide Standard Operating Procedure. Washington State University. [Link]
-
Dimethyl sulfide Safety Data Sheet. (2020). Carl ROTH. [Link]
-
Dimethyl sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
DIMETHYL SULPHIDE Safety Data Sheet. Sdfine. [Link]
-
Dimethylsulfoxide (DMSO) Waste Residues and Municipal Wastewater Odor. Gaylord Chemical. [Link]
-
Removal of Dimethyl Sulfide from Aqueous Solution Using Cost-Effective Modified Chicken Manure Biochar Produced from Slow Pyrolysis. (2019). MDPI. [Link]
-
Dimethyl Sulfide Removal from Synthetic Waste Gas Using a Flat Poly(dimethylsiloxane)-Coated Composite Membrane Bioreactor. (2003). ACS Publications. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
